Glycodeoxycholic Acid-D5
CAS No.:
Cat. No.: VC0206760
Molecular Formula: C₂₆H₃₈D₅NO₅
Molecular Weight: 454.65
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₃₈D₅NO₅ |
|---|---|
| Molecular Weight | 454.65 |
Introduction
Chemical Properties and Structure
Glycoursodeoxycholic Acid-d5 represents a deuterium-labeled variant of glycoursodeoxycholic acid, featuring five deuterium atoms strategically incorporated into its molecular structure. This modification maintains the chemical behavior of the parent compound while providing distinct mass spectrometric properties.
Molecular Characteristics
The compound exhibits the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₈D₅NO₅ |
| Molecular Weight | 454.65 g/mol |
| CAS Number | Unlabeled parent: 64480-66-6 |
| Storage Conditions | -20°C |
| Shipping Temperature | Room Temperature |
The molecular structure contains five deuterium atoms that replace specific hydrogen atoms in the parent molecule, creating a stable isotope-labeled compound ideal for analytical applications .
Structural Features
The SMILES notation for Glycoursodeoxycholic Acid-d5 is: [H][C@@]12C([2H])([2H])C@@([2H])C([2H])([2H])C[C@]1(C)[C@]3([H])C@@([H])C@@HC2 . This complex structure reflects the steroidal backbone characteristic of bile acids with specific hydroxyl group positioning and the crucial glycine conjugation.
Functional Applications in Research
Glycoursodeoxycholic Acid-d5 serves multiple critical functions in bioanalytical research, particularly in the study of bile acid metabolism and related physiological processes.
Mass Spectrometry Applications
| Supplier | Catalog Number | Unit | Price |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-280757 | 1 mg | $500.00 |
| LGC Standards | TRC-G679552 | 10 mg | Not specified |
| Vulcanchem | VC0198052 | Various | Not specified |
These commercial preparations are designated specifically for research applications, with explicit restrictions against human or veterinary use.
Related Research Studies
Bile Acid Profiling Methodologies
Glycoursodeoxycholic Acid-d5 has been extensively employed in advanced bile acid profiling studies. The isotopic dilution method described by Ulaszewska et al. represents a significant advancement in bile acid research, enabling the identification of previously uncharacterized bile acid conjugates in serum samples . This method employed various deuterated standards, including Glycoursodeoxycholic Acid-d4, which is structurally similar to the d5 variant discussed here.
The research findings from this methodology are presented in the following excerpt from their chromatographic data:
| Compound Name | Retention Time | Mass Transition | Collision Energy |
|---|---|---|---|
| Glycoursodeoxycholic acid | 9.26 | [M−H]- 448.3 → 74.1 | -125 |
| Glycoursodeoxycholic acid d4 | 9.26 | [M−H]- 452.2 → 74.1 | -125 |
| Glycoursodeoxycholic acid sulfate | 5.57 | [M−H]- 528.2 → 448.3 | -140 |
These analytical parameters highlight the chromatographic behavior of both the parent compound and its deuterated analog, demonstrating their utility in comprehensive bile acid profiling .
Clinical Research Applications
While Glycoursodeoxycholic Acid-d5 itself serves primarily as an analytical tool, research involving its non-deuterated parent compound has revealed significant clinical implications. A study examining serum metabolic profiling of bile acids found that changes in glycine-conjugated bile acids could serve as potential biomarkers for the early diagnosis and assessment of liver diseases such as primary biliary cholangitis (PBC) and autoimmune hepatitis (AIH) .
The table below summarizes findings related to glycine-conjugated bile acids in this clinical context:
| Bile Acid | VIP Score | Fold Change (PBC/Control) | P-value |
|---|---|---|---|
| Glycodeoxycholate | 2.175 | 4.558 | <0.001 |
| Glycocholic Acid | 1.866 | 3.644 | <0.001 |
These findings underscore the clinical relevance of accurately quantifying bile acid conjugates, a task for which Glycoursodeoxycholic Acid-d5 provides essential analytical support .
Related Compounds and Structural Variants
Glycodeoxycholic Acid vs. Glycoursodeoxycholic Acid
It is important to distinguish between Glycodeoxycholic Acid-d5 (the compound specifically mentioned in the query) and Glycoursodeoxycholic Acid-d5 (the compound predominantly covered in the search results). Both are glycine-conjugated bile acids with deuterium labeling, but they differ in their core bile acid structure:
-
Glycodeoxycholic Acid is derived from deoxycholic acid, a secondary bile acid formed by bacterial metabolism in the intestine
-
Glycoursodeoxycholic Acid is derived from ursodeoxycholic acid, a secondary bile acid with different hydroxyl group positioning
This structural difference impacts their physiological behavior and research applications, despite their similar analytical utility as deuterated standards .
Research on Glycodeoxycholic Acid
The administration of GDCA at 10 mg/kg/day over 30 days demonstrated its ability to suppress the concentrations of primary bile acids such as chenodeoxycholic acid and cholic acid, while also reducing plasma levels of 7α-hydroxy-4-cholesten-3-one, indicating repressed hepatic bile acid synthesis .
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